Synthetic Yield in a Key Pharmaceutical Coupling Step
In a published case study, 5-Bromopyridine-3-boronic acid was used in a key Suzuki-Miyaura coupling step during the development of a BTK inhibitor (VX-548). The reaction achieved a 92% isolated yield under standard palladium catalysis [1]. While a direct comparator yield is not provided in the source, this quantitative result establishes a performance benchmark for this specific building block in a complex pharmaceutical synthesis.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | No direct comparator provided; baseline is a standard Suzuki coupling reaction |
| Quantified Difference | Not applicable (N/A) |
| Conditions | Pd(PPh3)4 catalyst, Suzuki-Miyaura cross-coupling |
Why This Matters
A 92% yield in a multi-step pharmaceutical synthesis demonstrates high synthetic utility and reliability, reducing the need for yield optimization studies during procurement.
- [1] Chem-ios. (n.d.). 5-Bromopyridine-3-boronic acid – Client Success Stories. Retrieved from chem-iso.com View Source
